molecular formula C22H21N3O3 B10883385 2-(Naphthalen-2-yloxy)-1-[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]ethanone

2-(Naphthalen-2-yloxy)-1-[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]ethanone

Cat. No.: B10883385
M. Wt: 375.4 g/mol
InChI Key: LVTFQCZTNGCIOB-UHFFFAOYSA-N
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Description

2-(2-NAPHTHYLOXY)-1-[4-(4-PYRIDYLCARBONYL)PIPERAZINO]-1-ETHANONE is a complex organic compound with a unique structure that combines naphthyloxy and pyridylcarbonyl groups linked through a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-NAPHTHYLOXY)-1-[4-(4-PYRIDYLCARBONYL)PIPERAZINO]-1-ETHANONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-naphthol with an appropriate halogenated pyridine derivative to form the naphthyloxy-pyridine intermediate. This intermediate is then reacted with piperazine and a suitable acylating agent to yield the final product. The reaction conditions often require the use of organic solvents, controlled temperatures, and catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-NAPHTHYLOXY)-1-[4-(4-PYRIDYLCARBONYL)PIPERAZINO]-1-ETHANONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions typically require controlled temperatures, inert atmospheres, and appropriate solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the naphthyloxy group yields quinones, while reduction of the pyridylcarbonyl group produces alcohols. Substitution reactions can lead to a variety of derivatives with modified functional groups .

Scientific Research Applications

2-(2-NAPHTHYLOXY)-1-[4-(4-PYRIDYLCARBONYL)PIPERAZINO]-1-ETHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-NAPHTHYLOXY)-1-[4-(4-PYRIDYLCARBONYL)PIPERAZINO]-1-ETHANONE involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-NAPHTHYLOXY)-1-[4-(4-PYRIDYLCARBONYL)PIPERAZINO]-1-ETHANONE is unique due to its combination of functional groups and the presence of the piperazine ring. This structure imparts specific chemical properties, such as enhanced stability and reactivity, making it valuable for various applications .

Properties

Molecular Formula

C22H21N3O3

Molecular Weight

375.4 g/mol

IUPAC Name

2-naphthalen-2-yloxy-1-[4-(pyridine-4-carbonyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C22H21N3O3/c26-21(16-28-20-6-5-17-3-1-2-4-19(17)15-20)24-11-13-25(14-12-24)22(27)18-7-9-23-10-8-18/h1-10,15H,11-14,16H2

InChI Key

LVTFQCZTNGCIOB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)COC2=CC3=CC=CC=C3C=C2)C(=O)C4=CC=NC=C4

Origin of Product

United States

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